REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][C:11](=O)[CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.CN.[C:23]([BH3-])#[N:24].[Na+]>C1COCC1.CO.CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH:11]([NH:24][CH3:23])[CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,3.4|
|
Name
|
ketone
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1CC(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After the solid dissolved
|
Type
|
CUSTOM
|
Details
|
before being quenched with aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown-green oil
|
Type
|
EXTRACTION
|
Details
|
extracted into 10% aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
CUSTOM
|
Details
|
The volatile components were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude green oil was separated on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1CC(CC2=CC=CC=C12)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |